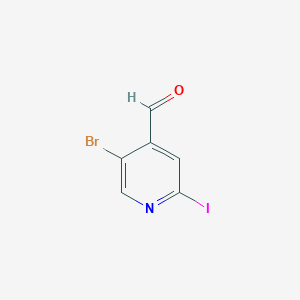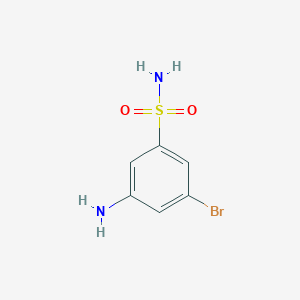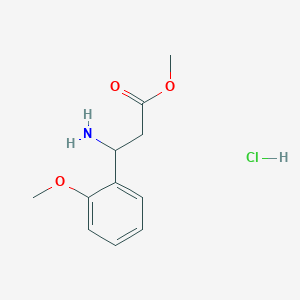
5-Bromo-2-iodoisonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-iodoisonicotinaldehyde is a chemical compound with the CAS Number: 1289018-37-6 . It has a molecular weight of 311.9 and its IUPAC name is 5-bromo-2-iodoisonicotinaldehyde . It is stored in a dark place, under an inert atmosphere, at 2-8°C . The compound is available in either liquid or solid form .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-iodoisonicotinaldehyde is 1S/C6H3BrINO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
5-Bromo-2-iodoisonicotinaldehyde has a molecular weight of 311.9 . It is stored in a dark place, under an inert atmosphere, at 2-8°C . The compound is available in either liquid or solid form .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Arylation The compound is utilized in palladium-catalyzed direct arylation processes. Specifically, 1-N-benzyl-5-iodo(or bromo)uracil is arylated with arenes and heteroarenes to produce uracil analogs used as RNA and DNA probes. This reaction avoids the use of arylboronic acid or stannane precursors, showcasing a significant application in the synthesis of nucleosides (Liang, Gloudeman, & Wnuk, 2014).
Organometallic Reagents and Coupling Reactions 5-Bromo-2-iodoisonicotinaldehyde is used to prepare organometallic reagents like 5-bromo-2-pyridylzinc iodide, which are essential in various coupling reactions. This route allows the selective oxidative addition to C–I bonds and provides a pathway to synthesize cross-coupling products (Rieke & Kim, 2011).
Ligand Synthesis and Metal Salt Binding The bromo-methylation of 5-substituted salicylaldehydes, related to 5-bromo-2-iodoisonicotinaldehyde, is utilized to attach functional arms to salicylaldehydes. These functionalized compounds are used in the synthesis of heteroditopic ligands that act as receptors for metal salts, highlighting its role in coordination chemistry (Wang et al., 2006).
Electrochemical Studies The electrochemical reductive cleavage of carbon-halogen bonds in compounds like 5-bromo-1,3-dichloro-2-iodobenzene is studied for understanding the mechanistic aspects of these reactions. These studies reveal transient species and provide insights into the behavior of halogenated compounds during electrochemical processes (Prasad & Sangaranarayanan, 2004).
Fluorescent Chromophores Synthesis The synthesis of BOPHY dyes involving bromo and iodo components, akin to 5-bromo-2-iodoisonicotinaldehyde, results in highly fluorescent dyes. These dyes, with large Stokes shifts, are significant in various applications, including as fluorescent probes in biochemical assays (Huaulmé et al., 2015).
Iodide Ion-Selective Electrodes The compound is used in constructing iodide ion-selective electrodes, essential in electrochemical studies and analytical applications. These electrodes exhibit Nernstian slopes and are used for the potentiometric determination of iodide ion concentrations (Shokrollahi et al., 2009).
Safety and Hazards
The safety information for 5-Bromo-2-iodoisonicotinaldehyde indicates that it is a dangerous compound. The GHS pictogram is GHS06 . The hazard statement is H301 , which means it is toxic if swallowed. The precautionary statements are P301+P310 , which advise to call a poison center or doctor if the compound is swallowed .
Zukünftige Richtungen
While specific future directions for 5-Bromo-2-iodoisonicotinaldehyde are not mentioned, it’s worth noting that brominated compounds are often used in the synthesis of pharmaceuticals and other organic compounds. For example, 5-bromo-2-chlorobenzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
Wirkmechanismus
Target of Action
Similar compounds such as 5-bromo-2-aryl benzimidazoles have been studied as potential inhibitors of the α-glucosidase enzyme .
Mode of Action
Based on the studies of related compounds, it can be inferred that these types of compounds may interact with their targets (such as α-glucosidase) and inhibit their activity . This interaction could lead to changes in the normal functioning of the target, potentially altering biochemical processes.
Biochemical Pathways
If we consider its potential role as an α-glucosidase inhibitor, it could affect the carbohydrate digestion pathway by slowing down the conversion of complex carbohydrates into glucose . This could have downstream effects on glucose metabolism and insulin regulation.
Result of Action
If it acts as an α-glucosidase inhibitor, it could potentially reduce postprandial hyperglycemia by delaying carbohydrate digestion, thereby reducing glucose absorption .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
Eigenschaften
IUPAC Name |
5-bromo-2-iodopyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSBPGOWSGYKJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1I)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-iodoisonicotinaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Fluoro-3-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B6591091.png)
![4'-[(Trifluoromethyl)thio]-1,1'-biphenyl-2-amine](/img/structure/B6591096.png)




methanone hydrochloride](/img/structure/B6591143.png)


![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B6591164.png)

